molecular formula C11H13NOS2 B12789334 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione CAS No. 78556-09-9

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione

Cat. No.: B12789334
CAS No.: 78556-09-9
M. Wt: 239.4 g/mol
InChI Key: VZRXFLGJMKLUPR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione (UNII: GM5FRP7VCG) is a chemical compound with the molecular formula C11H13NOS2 and a molecular weight of 239.35 g/mol . It is a thiazinane-2-thione derivative, a scaffold recognized in medicinal and organic chemistry research for its utility as a versatile synthetic building block. The compound's structure, featuring a 4-methoxyphenyl substitution, makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. Researchers utilize this and related thiazinane-based compounds in various exploratory applications, including the development of novel pharmacologically active molecules and the study of structure-activity relationships . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

78556-09-9

Molecular Formula

C11H13NOS2

Molecular Weight

239.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,3-thiazinane-2-thione

InChI

InChI=1S/C11H13NOS2/c1-13-10-5-3-9(4-6-10)12-7-2-8-15-11(12)14/h3-6H,2,7-8H2,1H3

InChI Key

VZRXFLGJMKLUPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCSC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazinane ring.

Reaction Conditions:

    Reactants: 4-methoxybenzaldehyde, thiourea

    Catalyst/Base: Sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazinane.

    Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazinane derivatives.

    Substitution: Halogenated methoxyphenyl thiazinane derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazinane derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. For instance, studies demonstrate that modifications in the thiazine structure can lead to enhanced antibacterial activity against strains such as Bacillus cereus and Escherichia coli .

Anticancer Potential

The anticancer properties of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione have been evaluated through various in vitro assays. The compound has demonstrated cytotoxic effects on several cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF7 (breast cancer)
  • HUH7 (liver cancer)

These effects are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation .

Antimicrobial Efficacy

A study conducted by Özyazıcı et al. (2021) synthesized various thiazine derivatives and tested their antimicrobial properties using disc diffusion methods. The results indicated that compounds with similar structures to 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting potential for development as therapeutic agents .

Anticancer Activity

In a separate investigation, researchers assessed the cytotoxicity of thiazine derivatives on multiple cancer cell lines using the NCI-60 assay. The findings revealed that certain modifications led to improved IC50 values, indicating enhanced potency against targeted cancer cells .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy group can enhance its binding affinity to certain molecular targets, while the thiazinane ring can provide stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione (282) : The chloro substituent (electron-withdrawing) enhances electrophilicity, increasing reactivity in nucleophilic substitutions compared to the methoxy group. However, this reduces bioavailability due to higher lipophilicity .
    • 2-(4-Chlorophenyl)-3-methyl-1λ⁶,3-thiazinane-1,1,4-trione : The sulfone groups (1,1-dioxide) increase polarity and metabolic stability but reduce membrane permeability .
  • Methoxy Group Impact: The 4-methoxyphenyl group in the target compound improves solubility in polar solvents and may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding. In contrast, non-piperazine chalcones with para-methoxy substitutions (e.g., compound 2p) show reduced potency (IC50 = 70.79 μM) compared to fluorine-substituted analogs (IC50 = 25.07 μM), suggesting that electron-donating groups may lower inhibitory activity in certain contexts .

Ring System Modifications

  • Thiazinane vs. Oxadiazinane: 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones: The oxadiazinane ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and rigidity. These compounds exhibit moderate antimicrobial activity but require harsher synthesis conditions (e.g., 160°C, 8 h) compared to thiazinane derivatives . However, it lacks the conformational flexibility of the thiazinane ring .

Biological Activity

3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, particularly focusing on anticancer effects, analgesic properties, and other pharmacological activities.

Chemical Structure

The compound's structure can be represented as follows:

C10H12N2S\text{C}_{10}\text{H}_{12}\text{N}_2\text{S}

This structure includes a thiazine ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies indicate that derivatives of thiazine, including 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines.

  • Cell Line Studies : In vitro studies demonstrated that compounds similar to 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione displayed varying degrees of cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of methoxy groups on the phenyl ring was correlated with enhanced activity against these cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For example, studies found that compounds with methoxy substituents could significantly decrease DNA biosynthesis in cancer cells .

Analgesic Properties

Thiazine derivatives have also been investigated for their analgesic effects. Compounds exhibiting this activity often target nitric oxide synthase (NOS) pathways, which are crucial in pain modulation. Some studies have reported that thiazine derivatives can inhibit NOS activity, leading to reduced pain perception .

Other Pharmacological Activities

Additional biological activities attributed to thiazine derivatives include:

  • Antimicrobial Activity : Various thiazine compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Data Table: Biological Activities of Thiazine Derivatives

Activity TypeExample CompoundCell Line/ModelEffectiveness
Anticancer3-(4-Methoxyphenyl)-1,3-thiazinane-2-thioneMCF-7IC50 = 40.30 µM
AnalgesicVarious ThiazinesAnimal ModelsSignificant reduction in pain response
AntimicrobialThiazine DerivativesVarious PathogensEffective against Gram-positive bacteria
Anti-inflammatoryThiazine DerivativesAnimal ModelsReduced inflammation markers

Case Studies

  • Study on Anticancer Activity : A study published in 2022 synthesized several thiazole derivatives and tested their cytotoxic effects on MCF-7 and MDA-MB-231 cells. The results indicated that compounds with methoxy substitutions showed moderate to high anticancer activity, with specific focus on their effects on DNA synthesis and apoptosis induction .
  • Analgesic Effects : Another investigation focused on the analgesic potential of thiazine derivatives in animal models. The study highlighted that certain compounds significantly inhibited pain responses when administered alongside standard analgesics, suggesting a synergistic effect .

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